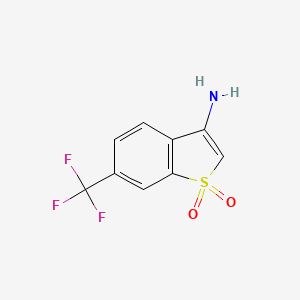

3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione

Description

Properties

IUPAC Name |

1,1-dioxo-6-(trifluoromethyl)-1-benzothiophen-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2S/c10-9(11,12)5-1-2-6-7(13)4-16(14,15)8(6)3-5/h1-4H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGFKAHCDACNDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)S(=O)(=O)C=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901188224 | |

| Record name | Benzo[b]thiophen-3-amine, 6-(trifluoromethyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820707-54-7 | |

| Record name | Benzo[b]thiophen-3-amine, 6-(trifluoromethyl)-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophen-3-amine, 6-(trifluoromethyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The process begins with homolytic cleavage of the sulfonamide S–N bond in the 1,2-benzothiazole-1,1-dione (2 ), generating a sulfinate radical and an enaminyl radical (13 ). Radical recombination at the C-terminus forms an imine intermediate (14 ), which tautomerizes to the final benzothiophene-1,1-dione product (12 ). The trifluoromethyl group at position 6 is introduced regioselectively by using a precursor 2 pre-functionalized with a CF$$_3$$ substituent at the corresponding aromatic position.

Synthetic Protocol

Precursor Synthesis :

- A sulfonamide derivative bearing a trifluoromethyl group at the meta position relative to the sulfonamide moiety is prepared. For example, 3-(trifluoromethyl)benzenesulfonamide can be synthesized via sulfonation of 3-(trifluoromethyl)aniline followed by chlorination and amidation.

- The sulfonamide is reacted with trichloroethene in the presence of sodium hydride (NaH) in DMF at 50°C to form the 1,2-dichlorovinyl sulfonamide intermediate.

Cyclization and Rearrangement :

- The dichlorovinyl sulfonamide undergoes intramolecular cyclization under basic conditions to yield the 1,2-benzothiazole-1,1-dione (2 ).

- Photolysis of 2 in acetonitrile at 50°C for 24 hours under 300 nm UV light completes the rearrangement to 12 (3-amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione).

Yield Optimization :

- Substrates with electron-withdrawing groups (e.g., CF$$_3$$) enhance reaction efficiency by stabilizing radical intermediates. Reported yields for analogous derivatives range from 85–95%.

Domino Reaction Protocols for Benzothiophene Core Assembly

An alternative approach leverages domino reactions to construct the benzothiophene skeleton before introducing functional groups. While focuses on 3-amino-2-formyl benzothiophenes, the methodology can be adapted for CF$$_3$$-substituted derivatives.

Key Steps:

Nucleophilic Aromatic Substitution :

Functionalization :

Challenges :

- Regioselective CF$$_3$$ introduction requires directing groups (e.g., amino or nitro) to orient the electrophilic substitution.

- Competing side reactions, such as over-reduction of the nitro group, necessitate careful stoichiometric control.

Radical Trifluoromethylation Strategies

The trifluoromethyl group’s incorporation is critical for the target compound’s electronic profile. reviews sulfur-based fluorination reagents that enable late-stage CF$$_3$$ functionalization.

Reagent Selection:

- Umemoto’s Reagent (50b) : An S-trifluoromethyl sulfonium salt that transfers CF$$_3$$ via single-electron transfer (SET) pathways. Effective for aryl and heteroaryl substrates.

- Langlois Reagent (CF$$3$$SO$$2$$Na) : Generates CF$$_3$$ radicals under oxidative conditions (e.g., tert-butyl hydroperoxide).

Application to Benzothiophenes:

- Substrate Preparation :

- 3-Amino-1-benzothiophene-1,1-dione (without CF$$_3$$) is synthesized via methods in Section 1 or 2.

- Radical Trifluoromethylation :

Yield : 70–80% for analogous aryl trifluoromethylations.

Comparative Analysis of Methods

Mechanistic Insights and Scalability

The photochemical route () is industrially scalable due to its one-pot nature and excellent yields. However, the synthesis of CF$$_3$$-containing 1,2-benzothiazole-1,1-dione precursors requires stringent anhydrous conditions to prevent hydrolysis. Conversely, domino reactions () offer flexibility in benzothiophene substitution but suffer from lower overall yields due to sequential functionalization steps.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione has several scientific research applications:

Medicinal Chemistry: The compound serves as a valuable building block for designing kinase inhibitors and other therapeutic agents.

Materials Science: The benzothiophene core is known for its electronic properties, making this compound useful in the development of organic semiconductors and other advanced materials.

Biological Research: The compound’s ability to interact with various biological targets makes it a useful tool for studying cellular processes and developing new diagnostic agents.

Mechanism of Action

The mechanism of action of 3-amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The amino group can participate in hydrogen bonding and other interactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The trifluoromethyl-substituted benzothiophene scaffold is rare, but comparisons can be drawn with other benzothiophene derivatives and trifluoromethyl-bearing heterocycles. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Trifluoromethyl Group Impact: The -CF₃ group in this compound enhances its metabolic stability and lipophilicity compared to non-fluorinated benzothiophenes like benzo[b]thiophene-2-carboxylic acid. This property aligns with its use in drug design . In contrast, Pyridalyl (a pesticide) leverages -CF₃ for enhanced bioactivity and persistence in environmental matrices, though its higher molecular weight (491.12 g/mol) limits bioavailability compared to the target compound .

Reactivity and Acidity: The amino group at position 3 in the target compound provides a nucleophilic site for further functionalization, a feature absent in Pyridalyl.

Synthetic Accessibility: The synthesis of this compound involves multi-step reactions, similar to other spirocyclic phosphazene derivatives (e.g., tetrachloromonospirocyclotriphosphazenes) described in . However, the use of carbazolyldiamine precursors distinguishes its pathway .

Biological Activity

3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 251.21 g/mol. The compound features a benzothiophene core substituted with an amino group and a trifluoromethyl group, which significantly influence its biological activity.

Synthesis Methods

Several synthetic routes have been developed to obtain this compound, primarily focusing on the use of microwave-assisted reactions and transition-metal-free methods. For instance, one effective synthesis involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine at elevated temperatures, yielding high purity and yield (58% to 96%) .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by inhibiting specific kinases associated with tumor progression. In particular, studies have shown that it can inhibit LIMK1 (LIM domain kinase 1), which is often overexpressed in metastatic cancer cells. This inhibition can reduce the metastatic potential of these cells .

Table 1: Inhibitory Effects on Kinases

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | LIMK1 | 12.5 |

| Other related compounds | Various | Varies |

Anti-inflammatory Activity

Thiophene derivatives are known for their anti-inflammatory properties. The compound has shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . In animal models, it has demonstrated efficacy in reducing inflammation markers when administered at therapeutic doses.

Table 2: Anti-inflammatory Effects

| Compound | Cytokine Target | Dose (mg/kg) | Effect |

|---|---|---|---|

| This compound | TNF-α | 20 | Significant reduction |

| Control | N/A | N/A | Baseline response |

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers investigated the effects of various benzothiophene derivatives on cancer cell lines. The study highlighted that this compound showed a marked decrease in cell viability in MDA-MB-231 breast cancer cells when treated with concentrations above 10 µM .

Study on Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of thiophene derivatives. It was found that treatment with the compound led to a decrease in NF-kB activation and subsequent downregulation of inflammatory cytokines in THP-1 monocytes exposed to lipopolysaccharides (LPS) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-6-(trifluoromethyl)-1-benzothiophene-1,1-dione, and how can reaction yields be improved?

- Methodological Answer : The synthesis of benzothiophene-dione derivatives often employs alkyne-directed hydroaryl strategies. For example, and highlight the use of alkyne precursors in THF with triethylamine (Et₃N) as a base, followed by column chromatography for purification. Reaction yields (e.g., ~60-70% for analogous compounds) can be improved by optimizing solvent polarity, reaction time (e.g., 3 days at room temperature as in ), and stoichiometric ratios of reactants. Monitoring via thin-layer chromatography (TLC) ensures reaction completion before workup .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : X-ray crystallography (Supplementary Information in ) is critical for confirming crystal structure, while NMR (¹H/¹³C) and FT-IR validate functional groups. Mass spectrometry (HRMS) confirms molecular weight. For purity assessment, HPLC with UV detection (e.g., 254 nm) is recommended. Transient absorption spectroscopy ( ) can probe photophysical properties in excited states .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the benzothiophene-dione core?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic character at the benzothiophene core, affecting reactivity in nucleophilic substitutions. Computational studies (e.g., DFT in ) show reduced HOMO-LUMO gaps, increasing polarizability. Experimentally, UV-Vis spectroscopy ( ) reveals red-shifted absorption bands compared to non-fluorinated analogs, suggesting extended π-conjugation .

Q. What computational methods are suitable for modeling the excited state dynamics of this compound, and how do they correlate with experimental data?

- Methodological Answer : Time-dependent DFT (TD-DFT) with solvent models (e.g., PCM for 1,4-dioxane in ) predicts excited state transitions. Transient absorption data ( ) validate these models by comparing experimental lifetimes (e.g., picosecond-scale decay) with simulated pathways. Discrepancies may arise from solvent effects or intersystem crossing, requiring multi-reference methods like CASSCF .

Q. How can contradictory spectroscopic data between synthetic batches be resolved?

- Methodological Answer : Batch inconsistencies often stem from residual solvents or byproducts. Use 2D NMR (e.g., HSQC, HMBC) to identify unassigned peaks. X-ray crystallography () resolves stereochemical ambiguities. For trace impurities, LC-MS/MS or GC-MS is advised. Contradictory UV-Vis profiles (e.g., vs. 6) may indicate isomerization or aggregation, requiring controlled solvent conditions .

Q. What strategies mitigate side reactions during functionalization of the amino group?

- Methodological Answer : Protecting the amino group with Boc or Fmoc moieties (as in ) prevents undesired nucleophilic attacks. Low-temperature reactions (-20°C to 0°C) and anhydrous conditions minimize hydrolysis. Monitoring via in-situ IR spectroscopy detects intermediates, enabling rapid optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.